The compound is registered under the CAS number 300665-12-7. It is primarily synthesized for research purposes and has applications in medicinal chemistry due to its potential biological properties, such as analgesic effects. Its structural features allow it to interact with various biological targets, making it a subject of interest in pharmacological studies .
The synthesis of 4-chloro-N-[3-(trifluoromethyl)phenyl]butanamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with butanoyl chloride. This reaction is generally performed under controlled conditions to optimize yield and purity. Key steps in the synthesis include:
In an industrial context, production may involve batch or continuous flow processes. The conditions are optimized for high yield and purity, often employing advanced purification methods like high-performance liquid chromatography (HPLC) to meet quality standards.
The molecular structure of 4-chloro-N-[3-(trifluoromethyl)phenyl]butanamide can be described using several key parameters:
The presence of these functional groups contributes to its chemical reactivity and potential interactions within biological systems. The trifluoromethyl group enhances lipophilicity, which can influence membrane permeability and binding affinity to targets .
4-Chloro-N-[3-(trifluoromethyl)phenyl]butanamide can participate in several types of chemical reactions:
The mechanism of action for 4-chloro-N-[3-(trifluoromethyl)phenyl]butanamide is not fully elucidated but is hypothesized based on its structural similarities to other aniline derivatives. It may interact with specific receptors or enzymes involved in pain pathways, potentially exhibiting analgesic effects. Environmental factors such as pH and temperature can influence its activity and stability .
4-Chloro-N-[3-(trifluoromethyl)phenyl]butanamide has several significant applications:
The primary synthetic route to 4-chloro-N-[3-(trifluoromethyl)phenyl]butanamide (CAS 300665-12-7) employs nucleophilic acyl substitution between 4-chlorobutanoyl chloride and 3-(trifluoromethyl)aniline. This reaction leverages the electron-deficient nature of the aniline derivative, where the trifluoromethyl group enhances electrophilicity at the nitrogen center. The synthesis is typically conducted in aprotic solvents such as dichloromethane or ethyl acetate at 0-5°C to mitigate exothermic effects, followed by gradual warming to room temperature [1]. The reaction proceeds via a carbocation intermediate, with the nucleophilic aniline attacking the carbonyl carbon of the acid chloride. Critical parameters include strict stoichiometric control (1:1 molar ratio) and moisture exclusion to prevent competitive hydrolysis of the acid chloride. Post-reaction, the crude product is isolated via aqueous workup, yielding >85% of the target amide with minimal byproducts under optimized conditions. The molecular formula (C₁₁H₁₁ClF₃NO) and SMILES string (O=C(NC₁=CC=CC(C(F)(F)F)=C₁)CCCCl) confirm structural identity [1].
Base-mediated amidation offers an alternative pathway, particularly when acid chloride stability is problematic. Here, 4-chlorobutyric acid is activated in situ using coupling agents like thionyl chloride or oxalyl chloride, followed by reaction with 3-(trifluoromethyl)aniline in the presence of organic bases. Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) serve as proton scavengers, with Schotten-Baumann conditions enabling efficient interfacial reactions. Key engineering parameters include:
Table 1: Base-Catalyzed Amidation Optimization Parameters
Base | Solvent | Temperature (°C) | Yield (%) | Reaction Time (h) |
---|---|---|---|---|
Triethylamine | Dichloromethane | 0 → 25 | 78 | 4 |
DIPEA | Toluene | -10 → 25 | 82 | 3 |
NaOH (aq.) | Water/THF | 5 | 65 | 1.5 |
Notably, aqueous NaOH facilitates rapid amidation (<2 hours) but risks esterification or hydrolysis of the chlorobutanoate intermediate. Temperature control below 10°C is critical to suppress N-alkylation side reactions, which can generate quaternary ammonium impurities [1] [3].
Continuous flow chemistry addresses batch process limitations for large-scale synthesis. Microreactor systems enable precise residence time control (2-5 minutes) and enhance heat/mass transfer during the exothermic acylation step. Key advantages include:
Pilot-scale trials achieved 92% conversion at 100 g/h throughput using Corning AFR® reactors. Solvent systems like 2-MeTHF facilitate phase separation during workup, reducing downstream purification burdens. This approach cuts reaction times by 80% compared to batch methods while maintaining product purity >98% (HPLC) [6].
Crude 4-chloro-N-[3-(trifluoromethyl)phenyl]butanamide typically contains residual aniline (≤1.5%), oligomeric species (≤3%), and hydrolyzed acid (≤2%). Recrystallization from toluene/hexane (1:3 v/v) yields needle-like crystals with >99% purity (mp 86-88°C). Critical recrystallization parameters:
For chromatographic purification, silica gel chromatography (230-400 mesh) with ethyl acetate/hexane (15:85) eluent resolves hydrolyzed acid (Rf = 0.2) and dimeric impurities (Rf = 0.35) from the product (Rf = 0.55). High-performance countercurrent chromatography (HPCCC) using heptane/ethyl acetate/methanol/water (6:4:5:5) achieves >99.5% purity with recovery rates >90% [1] [5].
Reaction byproducts arise from three primary pathways:
Table 2: Key Impurities in 4-Chloro-N-[3-(trifluoromethyl)phenyl]butanamide Synthesis
Impurity | Structure | Origin | Detection Method |
---|---|---|---|
4-Chlorobutyric acid | HOOC-CH₂CH₂CH₂Cl | Acid chloride hydrolysis | HPLC (RT=4.2 min) |
N,N'-Bis[3-(trifluoromethyl)phenyl]butanediamide | C₆H₄(CF₃)NHCO(CH₂)₃CONHC₆H₄(CF₃) | Diacylation | UPLC-MS (m/z 529 [M+H]⁺) |
2-Oxo-pyrrolidine derivative | Cyclic -N(C₆H₄CF₃)C(O)(CH₂)₃- | Intramolecular cyclization | ¹³C NMR (δ 178.5 ppm) |
HPLC-ELSD with a C18 column (acetonitrile/water gradient) resolves all impurities at ≥0.1% levels. Accelerated stability studies (40°C/75% RH) show lactam formation increases to 1.8% after 4 weeks, necessitating anhydrous storage conditions. QSAR analysis confirms dimeric impurities exhibit higher cytotoxicity (IC₅₀ HepG2 = 18µM) than the API, underscoring purification criticality [1] [6] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: